Dimero de cloro(1,5-ciclooctadieno)rodio(I)

Descripción general

Descripción

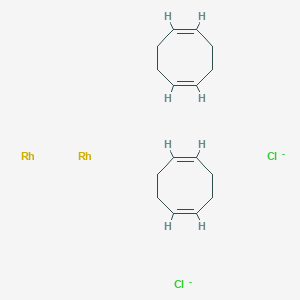

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, also known as [Rh(COD)Cl]2, is a widely used precursor to homogeneous catalysts . It is a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes . It is also used in the synthesis of other metal ligands for use in catalysis .

Synthesis Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be employed for the synthesis of rhodium complex of heterocyclic carbenes (NHCs) . It can also be modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing the hydroformylation reaction of olefins .Molecular Structure Analysis

The molecule consists of a pair of square planar Rh centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the Rh centers .Chemical Reactions Analysis

This compound is a catalyst for coupling 1,3-dienes with activated hydrocarbons and for preparing chiral complexes . It is also a catalyst for oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer has a molecular weight of 493.08 g/mol . It is a solid at 20°C . Its melting point is 243°C (dec.) .Aplicaciones Científicas De Investigación

Catalizador homogéneo

Este compuesto es un precursor ampliamente utilizado para catalizadores homogéneos . Los catalizadores homogéneos son aquellos en los que el catalizador está en la misma fase que los reactivos, lo que puede conducir a reacciones más eficientes.

Hidrogenación asimétrica

El compuesto sirve como un catalizador quiral capaz de hidrogenar asimétricamente ciertos alquenos proquirales . La hidrogenación asimétrica es un tipo de reacción química en la que se agrega hidrógeno a través de un doble enlace de un sustrato insaturado. Este proceso es importante en la producción de productos farmacéuticos y agroquímicos.

Síntesis de ligandos metálicos

El dimero de cloro(1,5-ciclooctadieno)rodio(I) también se utiliza en la síntesis de otros ligandos metálicos para su uso en catálisis . Los ligandos metálicos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación.

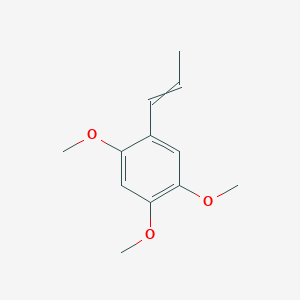

Acoplamiento de 1,3-dienos con hidrocarburos activados

Este compuesto actúa como catalizador para el acoplamiento de 1,3-dienos con hidrocarburos activados . Este tipo de reacción es útil en la síntesis de moléculas orgánicas complejas.

Preparación de complejos quirales

El compuesto se utiliza como catalizador para preparar complejos quirales

Mecanismo De Acción

Also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a complex compound with a wide range of applications in the field of chemistry .

Target of Action

The primary target of this compound is prochiral alkenes . It acts as a chiral catalyst, capable of asymmetrically hydrogenating certain prochiral alkenes .

Mode of Action

The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where a compound known as a substrate is transformed into a product by the addition of hydrogen .

Biochemical Pathways

The compound is involved in various biochemical pathways, including coupling reactions of 1,3-dienes with activated hydrocarbons . It is also used in the synthesis of other metal ligands for use in catalysis .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of asymmetric hydrogenation . This can lead to the creation of a wide range of products, depending on the specific substrates involved in the reaction .

Action Environment

The efficacy and stability of Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere and at room temperature . Furthermore, it is soluble in chloroform, dichloromethane, and methanol, but sparingly soluble in most common solvents .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound is known to catalyze the hydrogenation of alkenes, a reaction crucial in the synthesis of many organic molecules . The interaction between Chloro(1,5-cyclooctadiene)rhodium(I) dimer and these biomolecules typically involves the formation of transient complexes, which lower the activation energy of the reactions.

Cellular Effects

The effects of Chloro(1,5-cyclooctadiene)rhodium(I) dimer on cells are multifaceted. It influences cell function by modulating various cellular processes, including cell signaling pathways and gene expression. For example, this compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, Chloro(1,5-cyclooctadiene)rhodium(I) dimer has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, Chloro(1,5-cyclooctadiene)rhodium(I) dimer exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and, consequently, its activity. Additionally, Chloro(1,5-cyclooctadiene)rhodium(I) dimer can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of Chloro(1,5-cyclooctadiene)rhodium(I) dimer can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the degradation products may have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to Chloro(1,5-cyclooctadiene)rhodium(I) dimer can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of Chloro(1,5-cyclooctadiene)rhodium(I) dimer vary with dosage. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.

Propiedades

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJQCHVMABBNQW-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12092-47-6 | |

| Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

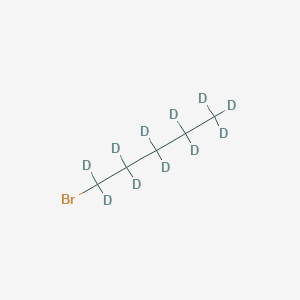

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

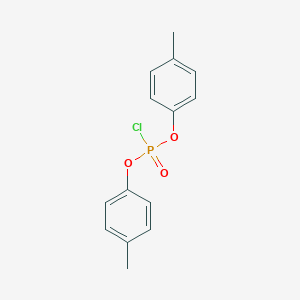

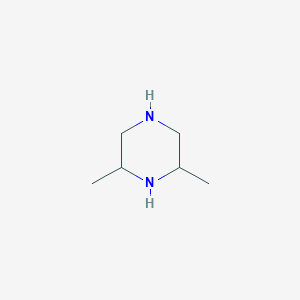

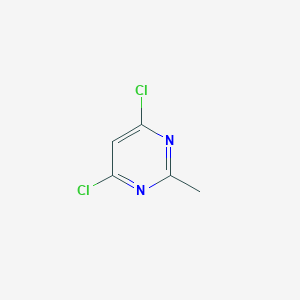

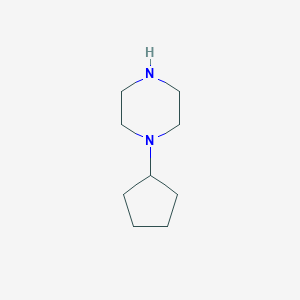

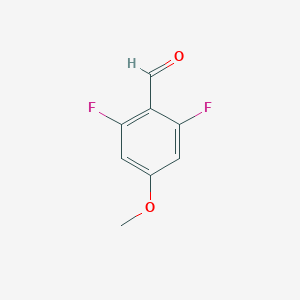

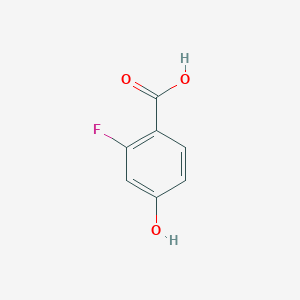

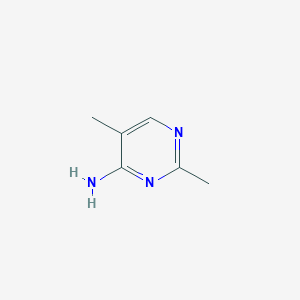

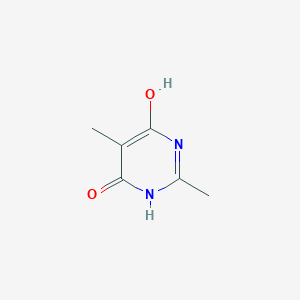

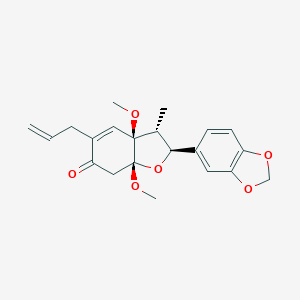

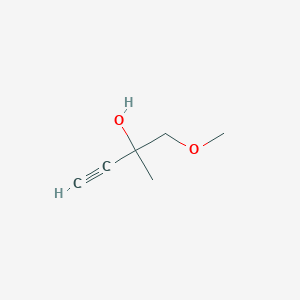

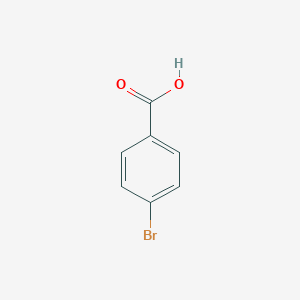

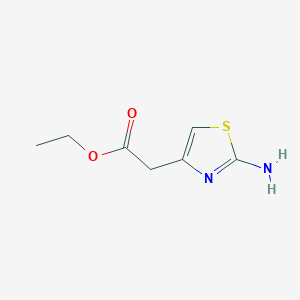

Feasible Synthetic Routes

Q & A

Q1: What is Chloro(1,5-cyclooctadiene)rhodium(I) dimer and what are its common uses in organic synthesis?

A1: Chloro(1,5-cyclooctadiene)rhodium(I) dimer, also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, is a widely used organometallic catalyst precursor. It features two rhodium(I) centers, each coordinated to a 1,5-cyclooctadiene (COD) ligand and bridged by chlorine atoms. [] This air-stable complex acts as a starting point for generating catalytically active rhodium species in various organic reactions. Some notable applications include:

- Cross-Coupling Reactions: The complex is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. []

- Asymmetric Hydrogenations: It serves as a precursor for chiral catalysts used in asymmetric hydrogenations, enabling the synthesis of enantiomerically enriched compounds. []

- Carbonyl Additions: The complex catalyzes carbonyl addition reactions, including the addition of organometallic reagents to aldehydes and ketones. [, ]

- Cyclization Reactions: It facilitates cyclization reactions, including Pauson-Khand reactions, which involve the formation of cyclopentenones from alkenes, alkynes, and carbon monoxide. []

Q2: How does the presence of ketones influence the catalytic activity of Chloro(1,5-cyclooctadiene)rhodium(I) dimer in reactions involving vinylarenes and arylaluminum reagents?

A2: Research indicates that ketones play a crucial role in promoting the rhodium-catalyzed addition/elimination of arylaluminum reagents to vinylarenes. [] While the exact mechanism remains under investigation, studies using 1H NMR spectroscopy confirmed that ketones, specifically diisopropyl ketone (2,4-dimethyl-3-pentanone), are reduced to their corresponding alcohols during the reaction. [] This suggests that ketones might be involved in activating the rhodium catalyst or facilitating the transmetalation step with the arylaluminum reagent. The presence of ketones significantly enhances the yield of β-arylated products, demonstrating their importance in these reactions. []

Q3: Can Chloro(1,5-cyclooctadiene)rhodium(I) dimer be used to synthesize polymers? If so, can you provide an example?

A3: Yes, Chloro(1,5-cyclooctadiene)rhodium(I) dimer effectively catalyzes the polymerization of specific monomers. [] For instance, it efficiently polymerizes 1,5-hexadiyne, resulting in the formation of poly(1,5-hexadiyne) films. [] Spectroscopic studies suggest the polymerization mechanism involves the formation of a five-membered ring within each monomeric unit of the polymer. The resulting poly(1,5-hexadiyne) exhibits high conjugation, displays a metallic lustre, and demonstrates insolubility in common solvents. [] This highlights the potential of the rhodium complex as a catalyst in polymerization reactions.

Q4: What are the structural characteristics of Chloro(1,5-cyclooctadiene)rhodium(I) dimer?

A4: Chloro(1,5-cyclooctadiene)rhodium(I) dimer (C16H24Cl2Rh2) has a molecular weight of 493.08 g/mol. [] Key structural features include:

- Dimeric Structure: Two rhodium(I) centers are bridged by two chlorine atoms, forming a dimeric structure. []

- Coordination Sphere: Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (COD) ligand in a square planar geometry. []

- Spectroscopic Data: Infrared spectroscopy reveals strong bands at 819 cm-1, 964 cm-1, and 998 cm-1 (Nujol mull). [] 1H NMR analysis shows signals at 4.3 ppm and a broad signal between 2.6 and 1.7 ppm (CDCl3). []

Q5: Are there any concerns regarding the stability and storage of Chloro(1,5-cyclooctadiene)rhodium(I) dimer?

A5: While Chloro(1,5-cyclooctadiene)rhodium(I) dimer exhibits good air stability, precautions are necessary to maintain optimal catalytic activity. [] The complex is susceptible to slow oxidation upon prolonged air exposure. [] For optimal results, storing the complex under an inert atmosphere at a reduced temperature (2-8 °C) is recommended. [] It's also advisable to prepare fresh catalyst solutions before use to ensure reproducible outcomes in catalytic reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.